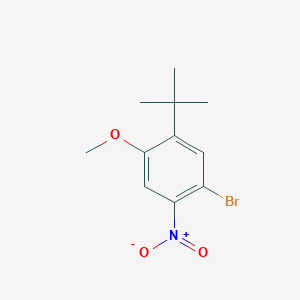

1-Bromo-5-(tert-butyl)-4-methoxy-2-nitrobenzene

Description

1-Bromo-5-(tert-butyl)-4-methoxy-2-nitrobenzene is a substituted aromatic compound featuring a bromine atom at position 1, a nitro group at position 2, a methoxy group at position 4, and a bulky tert-butyl group at position 5. Its molecular formula is C₁₁H₁₃BrNO₃, with a molecular weight of 287.14 g/mol . The tert-butyl group confers steric hindrance, while the electron-withdrawing nitro and bromine substituents influence reactivity and electronic properties. This compound is primarily used in organic synthesis and pharmaceutical research as an intermediate for complex molecules .

Properties

IUPAC Name |

1-bromo-5-tert-butyl-4-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3/c1-11(2,3)7-5-8(12)9(13(14)15)6-10(7)16-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTIDWQSNCWGRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1OC)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Bromo-5-(tert-butyl)-4-methoxy-2-nitrobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, anticancer, and other pharmacological effects, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Case Study: MCF-7 Cell Line

- IC50 Value : The compound showed an IC50 value of approximately 225 µM against MCF-7 cells, indicating moderate effectiveness in inhibiting cell growth.

- Mechanism of Action : The compound appears to induce apoptosis and halt the cell cycle at the S phase, leading to a reduction in cell viability as the concentration increases .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. Studies indicate that it exhibits activity against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These findings suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria .

Modulation of ATP-Binding Cassette Transporters

The compound has been identified as a modulator of ATP-binding cassette (ABC) transporters. This modulation can impact drug absorption and resistance mechanisms in cancer cells, enhancing the efficacy of chemotherapeutics when used in combination therapies .

Pharmacological Profile

The pharmacological profile of this compound includes:

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Potential Applications Based on Structural Components

- Building Block in Synthesis: The presence of bromo, tert-butyl, methoxy, and nitro groups on the benzene ring makes "1-Bromo-5-(tert-butyl)-4-methoxy-2-nitrobenzene" a versatile building block for synthesizing more complex organic molecules.

- Pharmaceutical Research: It can serve as a building block in developing potential drug candidates.

- Material Science: This compound may be useful in synthesizing novel materials with specific electronic or optical properties.

- Chemical Biology: It can be employed as a probe to study biological processes involving aromatic compounds.

Reactions and Synthesis Methods

- Electrophilic Aromatic Substitution: The synthesis of "1-Bromo-5-methoxy-2-methyl-3-nitrobenzene" involves electrophilic aromatic substitution reactions, including bromination and methylation.

- Bromination: The addition of a bromine atom to the benzene ring can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS).

- Methylation: The addition of a methyl group can be done using methyl iodide and a base like potassium carbonate.

Role of Functional Groups

- Nitro Group: The nitro group is a strong electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack.

- Methoxy and Methyl Groups: These are electron-donating groups that stabilize the intermediate formed during electrophilic aromatic substitution reactions.

- Tert-Butyl Group: The tert-butyl group's unique reactivity pattern is highlighted in various applications .

Related Compounds and Reactions

- Indole Derivatives: Indole derivatives, synthesized through various methods, are present in selected alkaloids .

- Biphenyl Derivatives: Biphenyl derivatives have seen recent developments in synthetic methodologies .

- Tert-Butyl Esters: Tertiary butyl esters have large applications in synthetic organic chemistry, with direct introduction of the tert-butoxycarbonyl group into organic compounds using flow microreactor systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares the target compound with analogs from the evidence, highlighting substituent positions, molecular properties, and spectral

Key Observations:

Substituent Electronic Effects :

- The tert-butyl group in the target compound is electron-donating via hyperconjugation, while the nitro group is strongly electron-withdrawing. This creates a polarized aromatic ring, favoring electrophilic substitution at specific positions .

- In contrast, tert-butoxy (5f) introduces an electron-donating oxygen atom, increasing ring reactivity compared to the target compound .

Steric Effects :

- The tert-butyl group in the target compound sterically hinders reactions at adjacent positions, whereas smaller substituents (e.g., methoxy in compound 5) allow greater accessibility .

Spectral Distinctions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.